5-Bromo-N-methylpyrimidine-4-carboxamide
Description
5-Bromo-N-methylpyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine ring substituted with a bromine atom at position 5 and an N-methyl carboxamide group at position 2. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the methyl group on the amide nitrogen and electronic effects from the bromine atom. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents .
Properties
Molecular Formula |
C6H6BrN3O |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
5-bromo-N-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H6BrN3O/c1-8-6(11)5-4(7)2-9-3-10-5/h2-3H,1H3,(H,8,11) |
InChI Key |
WIEKCACVXUDRTB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=NC=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The compound is compared to structurally related pyrimidine and pyridine derivatives, focusing on substituents and functional groups (Table 1).
Table 1: Structural Comparison of 5-Bromo-N-methylpyrimidine-4-carboxamide and Analogues
Key Observations :
- Heterocycle Type : Pyrimidine derivatives dominate, but pyridine-based analogues (e.g., ) exhibit distinct electronic properties due to the nitrogen position .
- Functional Groups : Carboxamide derivatives (target compound, ) show higher lipophilicity compared to carboxylic acids () or esters (), impacting solubility and bioavailability.
- Substituent Effects: Chlorine at position 2 () enhances steric hindrance and may influence binding affinity in biological targets.
Key Observations :
- Coupling Agents : HATU () is effective for amide bond formation under mild conditions, while THF () is preferred for sterically hindered amines.
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